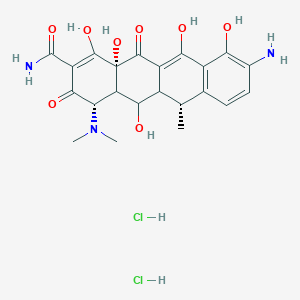

9-氨基多西环素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

1. 光诱导基因表达

9-氨基多西环素因其在光诱导基因表达中的潜力而受到研究。9-氨基多西环素的修饰衍生物,用双光子敏感光可去除的保护基团笼罩,已经合成。这些修饰允许通过光解控制释放 9-氨基多西环素,使其适用于活细胞中的光诱导基因表达方法 (Goegan 等人,2018)。

2. 在 TetR 和 revTetR 系统中的特异性识别

9-氨基多西环素已用于合成四环素-氨基酸偶联物。这些化合物在 TetR 和 revTetR 系统中进行了测试,其中特异性偶联物在区分 TetR 与其反表型方面显示出高度选择性和有效性。此特性对于控制细菌系统中的基因表达很有价值 (Usai 等人,2010)。

3. 衍生物中的抗菌活性

9-氨基多西环素衍生物,特别是 9-(酰基氨基)多西环素,已证明对四环素敏感和耐药细菌均具有良好的活性。这些衍生物对革兰氏阳性和革兰氏阴性细菌显示出高效率,表明它们在开发新型抗菌化合物方面的潜力 (Barden 等人,1994)。

4. 靶向癌干细胞

9-氨基多西环素的衍生物 Doxy-Myr 已被合成并测试其靶向癌干细胞 (CSCs) 的有效性。与多西环素相比,该衍生物在抑制乳腺 CSCs 生长方面显示出更高的效力。有趣的是,它没有保留抗生素活性,突出了它作为选择性抗癌剂的潜力 (Ózsvári 等人,2020)。

5. 抗肿瘤活性

9-氨基蒽环类衍生物盐酸安柔比星因其抗肿瘤活性而受到关注。它嵌入 DNA 并抑制拓扑异构酶 II 的活性,从而抑制 DNA、RNA 和蛋白质的合成,导致细胞生长抑制和细胞死亡。该化合物显示出比传统蒽环类药物更高的抗肿瘤活性 (2020)。

作用机制

Target of Action

It is known that tetracyclines, a group to which doxycycline belongs, primarily target bacterial ribosomes, inhibiting protein synthesis .

Mode of Action

Tetracyclines generally work by binding to the 30s subunit of the bacterial ribosome, preventing the attachment of aminoacyl-trna to the mrna-ribosome complex during protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively inhibiting bacterial protein synthesis .

Biochemical Pathways

By inhibiting protein synthesis, tetracyclines can affect numerous biochemical pathways within bacteria, as proteins play crucial roles in virtually all biological processes .

Pharmacokinetics

Tetracyclines like doxycycline are known to be readily absorbed and distributed throughout the body, with elimination occurring through both the urine and feces .

Result of Action

The inhibition of protein synthesis by tetracyclines can lead to the death of bacterial cells, as proteins are essential for many cellular functions .

属性

IUPAC Name |

(4S,5S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17-,22-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWKWVAUKGEOPK-LJPYLGAVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2[C@@H](C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2866350.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid](/img/structure/B2866351.png)

![(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2866352.png)

![N-(4-acetylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866357.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866359.png)

![1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2866361.png)

![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2866369.png)

![2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide](/img/structure/B2866370.png)